[1-(2-chlorobenzyl)-1H-indol-3-yl](4-methylpiperazin-1-yl)methanethione
CAS No.:
Cat. No.: VC15578745
Molecular Formula: C21H22ClN3S
Molecular Weight: 383.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22ClN3S |
|---|---|
| Molecular Weight | 383.9 g/mol |
| IUPAC Name | [1-[(2-chlorophenyl)methyl]indol-3-yl]-(4-methylpiperazin-1-yl)methanethione |
| Standard InChI | InChI=1S/C21H22ClN3S/c1-23-10-12-24(13-11-23)21(26)18-15-25(20-9-5-3-7-17(18)20)14-16-6-2-4-8-19(16)22/h2-9,15H,10-14H2,1H3 |
| Standard InChI Key | XVAYDPIZANDVOF-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCN(CC1)C(=S)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1H-indole scaffold substituted at the 3-position with a methanethione group, which is further connected to a 4-methylpiperazine ring. The 2-chlorobenzyl group is attached to the indole nitrogen, contributing to its lipophilicity and steric bulk . Key structural attributes include:
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Indole core: A bicyclic aromatic system with a pyrrole ring fused to a benzene ring.
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4-Methylpiperazine: A six-membered heterocyclic amine with a methyl group at the 4-position, enhancing solubility and bioactivity.
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Methanethione (C=S): A thiocarbonyl group that influences electronic properties and potential hydrogen bonding .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 383.94 g/mol | |
| CAS Registry Number | 852140-50-2 (related thiourea) | |
| IUPAC Name | 1-(2-Chlorobenzyl)-1H-indol-3-ylmethanethione | |
| Solubility | Not publicly available |
Synthesis and Structural Optimization
Synthetic Routes
The synthesis involves multi-step organic reactions, as outlined in patent literature :
Table 2: Representative Synthesis Pathway
| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Formation of indole derivative | 2-Chlorobenzyl chloride, indole | 1-(2-Chlorobenzyl)-1H-indole |
| 2 | Introduction of piperazine | 4-Methylpiperazine, coupling agents | Indole-piperazine intermediate |
| 3 | Methanethione incorporation | Thiophosgene or Lawesson’s reagent | Final product |
Key challenges include controlling regioselectivity during indole functionalization and minimizing side reactions during thiocarbonyl formation . Recent advancements utilize catalytic triethylamine or hydrochloric acid to improve yields (70–90%) .
Biological Activity and Mechanisms
Neurotransmitter Modulation
The compound exhibits affinity for serotonin (5-HT) and norepinephrine (NE) transporters, as inferred from structural analogs. Computational docking studies suggest that the 4-methylpiperazine group interacts with polar residues in transporter proteins, while the indole moiety engages in π-π stacking with aromatic pockets .
Table 3: In Vitro Activity of Structural Analogs
| Compound | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| Related thiourea | 5-HT transporter | 120 ± 15 | |
| Piperazine hybrids | NE transporter | 85 ± 10 |
Therapeutic Applications
Neurological Disorders
Preclinical models highlight potential in:
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Depression: Serotonin-norepinephrine reuptake inhibition (SNRI) comparable to venlafaxine.
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Vasomotor symptoms: Modulation of hypothalamic thermoregulation pathways .
Oncological Indications
Piperazine-containing analogs show:
Related Compounds and Structural Analogues
Basic Yellow 12
A dye with identical molecular formula () but distinct applications . Structural differences include a methine bridge instead of a thiourea group, underscoring how minor modifications alter functionality .
Thiourea Derivatives
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1-(3-Chloro-2-methylphenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea: Exhibits anti-inflammatory properties via COX-2 inhibition (IC₅₀ = 0.8 µM).
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